molecular formula C7H7N5O B3350947 4-amino-6-methyl-7(8H)-pteridone CAS No. 31992-21-9

4-amino-6-methyl-7(8H)-pteridone

Cat. No. B3350947
CAS RN: 31992-21-9
M. Wt: 177.16 g/mol
InChI Key: UXVDAJUSQHVUFV-UHFFFAOYSA-N
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Description

“4-amino-6-methyl-7(8H)-pteridone” is a chemical compound, also known as 4-AMINO-6-METHYL-7-AZAINDOLE . It is used for research and development purposes .

Scientific Research Applications

Nucleoside Analogs and DNA Interactions

4-Amino-7(8H)-pteridinone derivatives have been synthesized as nucleoside analogs, specifically 2′-deoxyadenosine analogs. These compounds, including various glycosylated forms, demonstrate potential as structural analogs of adenosine, which is a key component in DNA and RNA (Jungmann & Pfleiderer, 2009). Additionally, fluorescent adenosine analogs synthesized from 4-amino-6-methyl-7(8H)-pteridone have been incorporated into oligonucleotides. These analogs exhibit fluorescence properties that can be used to study DNA structure and its interactions with other molecules (Hawkins et al., 2001).

Electrochemical Properties

The electrochemical behavior of substituted 4(3H)-pteridones, which includes 4-amino-6-methyl-7(8H)-pteridone, has been explored through polarography and voltammetry. This research provides insights into the redox properties of these compounds, which can be useful in various biochemical applications (Kwee & Lund, 1973).

Fluorescent Probes in Biomedical Research

4-Amino-6-methyl-7(8H)-pteridone derivatives have been used as fluorescent probes. The use of these compounds in fluorescence-based experiments allows for the investigation of biomolecular structures and processes. For instance, the fluorescent adenosine analogue 6MAP, derived from 4-amino-6-methyl-7(8H)-pteridone, has been utilized to analyze DNA A-tracts during premelting transitions, aiding in understanding DNA dynamics (Augustyn et al., 2006).

Synthesis of Pteridine Derivatives

The synthesis of various pteridine derivatives, including those based on 4-amino-7(8H)-pteridinone, has been a significant area of research. These synthetic methods have broadened the scope of potential applications in medicinal chemistry and drug discovery, offering new avenues for the development of therapeutics and diagnostic agents (Mohr et al., 1992).

Mass Spectral Analysis

Mass spectrometry has been employed to analyze substituted pteridines, including 4-amino-6-methyl-7(8H)-pteridone and its analogs. This technique provides detailed structural information, crucial for understanding the chemical properties and potential biological activities of these compounds (Williams & Ayling, 1973).

Safety And Hazards

The safety data sheet for 4-AMINO-6-METHYL-7-AZAINDOLE provides some information on its safety and hazards . If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . In case of skin contact, it is advised to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . For eye contact, rinse with pure water for at least 15 minutes and consult a doctor .

properties

IUPAC Name

4-amino-6-methyl-8H-pteridin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-3-7(13)12-6-4(11-3)5(8)9-2-10-6/h2H,1H3,(H3,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVDAJUSQHVUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=CN=C2NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435968
Record name 4-amino-6-methyl-7(8H)-pteridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-methyl-7(8H)-pteridone

CAS RN

31992-21-9
Record name 4-amino-6-methyl-7(8H)-pteridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

More specifically, with reference to FIG. 2, 4,5,6-triaminopyrimidine (1), (see, J. Baddiley et al., J. Chem. Soc. 386 (1943)) and ethyl pyruvate are heated in glacial acetic acid for 2 hours. After cooling the precipitate is collected and washed with water and purified by recrystallization using a suitable solvent system, such as DMF/H2O, to yield 4-amino-6-methyl-7(8H)-pteridone (3) (see, D. Söll et al., Chem. Ber. 96:2977 (1963)). Compounds wherein R1 is an methyl group can be generated similarly by starting with 4,5,triamino-2-methylpyrimidine (2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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